2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications
Compounds like 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been explored for their utility in optoelectronic materials. Research highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, demonstrating significant value for creating novel optoelectronic materials. These materials show promise for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on similar derivatives represent high-efficiency materials for OLED applications, indicating their potential in advanced electronic and photonic devices (Lipunova et al., 2018).
Chemical and Biological Properties
The chemistry and properties of compounds containing benzimidazole and benzthiazole, related to the structure of interest, have been extensively reviewed. These compounds exhibit a fascinating variability in their chemistry, presenting a broad spectrum of physical, chemical, and biological activities. Their ability to form complex compounds and demonstrate diverse biological and electrochemical activities highlights their potential in pharmaceuticals and materials science, suggesting areas for future investigation into unknown analogues (Boča et al., 2011).
Toxicity and Environmental Impact
The evaluation of similar compounds for potential carcinogenicity has been conducted, with studies synthesizing and assessing thiophene analogues of known carcinogens. These investigations provide insight into the environmental and health impacts of such compounds, contributing to a deeper understanding of their safety profile and mechanisms of action in biological systems (Ashby et al., 1978).
Removal and Environmental Fate
The removal and environmental fate of persistent organic pollutants, which share functional groups with the compound of interest, have been reviewed. This research is crucial for understanding the environmental persistence and toxicity effects of such compounds, as well as the development of cleaner and more sustainable removal technologies. It underscores the significance of addressing the contamination of water sources by pharmaceutical and industrial chemicals, pointing towards the need for innovative treatment methods and environmental management practices (Prasannamedha et al., 2020).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-7-5-13(6-8-15)10-17(22)21-18-20-16(12-24-18)14-4-3-9-19-11-14/h3-9,11-12H,2,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTZDLUHCCXKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.